Ethyl 3-[(4-methylbenzoyl)amino]benzoate
Description
Ethyl 3-[(4-methylbenzoyl)amino]benzoate is an aromatic ester featuring a benzoate backbone substituted at the 3-position with an amino group linked to a 4-methylbenzoyl moiety. The compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the ester and amide functionalities, which influence its solubility and reactivity.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32g/mol |
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-3-21-17(20)14-5-4-6-15(11-14)18-16(19)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,18,19) |
InChI Key |
KEBJOJVKCRMNOV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Ethyl Benzoate Derivatives
*Estimated based on analogous structures.
Preparation Methods
Reaction Mechanism and Reagent Selection
The most widely reported method involves the direct acylation of ethyl 3-aminobenzoate with 4-methylbenzoyl chloride (Figure 1). This nucleophilic acyl substitution proceeds via the attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the target amide. Triethylamine (EtN) is commonly employed as a base to neutralize HCl, driving the reaction to completion.
Reaction Conditions :
Procedural Optimization
In a representative protocol, ethyl 3-aminobenzoate (1.0 equiv) is dissolved in anhydrous DCM under nitrogen atmosphere. 4-Methylbenzoyl chloride (1.2 equiv) is added dropwise, followed by EtN (2.0 equiv). The mixture is stirred for 12–24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via recrystallization from ethanol, yielding white crystalline solids.
Yield : Reported yields range from 70% to 85%, contingent on the purity of starting materials and exclusion of moisture.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Patent literature describes solid-phase methods for related benzamide derivatives, employing resin-bound amines and automated coupling protocols. While adaptable to Ethyl 3-[(4-methylbenzoyl)amino]benzoate, these methods are cost-prohibitive for large-scale synthesis due to reagent expenses and low throughput.
Comparative Analysis of Methods
Efficiency and Scalability
Direct Acylation outperforms alternative routes in simplicity and scalability, requiring fewer purification steps and avoiding hazardous reductants like hydrogen gas. However, Nitro Reduction-Acylation offers flexibility for in-situ amine generation, albeit at the expense of yield.
Cost Considerations
4-Methylbenzoyl chloride is commercially available but may require synthesis from 4-methylbenzoic acid and thionyl chloride (SOCl). Bulk pricing for 4-methylbenzoyl chloride ranges from $120–$150/kg, making it a significant cost driver.
Data Tables
Table 1. Reaction Conditions and Yields for Direct Acylation
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature (°C) | 20–25 | |
| Reaction Time (h) | 12–24 | |
| Yield (%) | 70–85 | |
| Purification Method | Recrystallization (Ethanol) |
Table 2. Reagent Costs (Bulk Scale)
| Reagent | Cost per kg (USD) | Supplier Count |
|---|---|---|
| Ethyl 3-aminobenzoate | 200–250 | 12 |
| 4-Methylbenzoyl chloride | 120–150 | 9 |
| Triethylamine | 50–70 | 23 |
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